REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](Cl)=[O:7].[Cl:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([NH2:19])=[N:15][NH:16]2)=[CH:12][CH:11]=1>N1C=CC=CC=1>[Cl:9][C:10]1[CH:18]=[C:17]2[C:13]([C:14]([NH:19][C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)=[O:7])=[N:15][NH:16]2)=[CH:12][CH:11]=1
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Name
|
|
Quantity
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0.64 mL
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Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C2C(=NNC2=C1)N
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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6 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure (2 kPa; 45° C.)
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Type
|
CUSTOM
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Details
|
The organic phase is separated out
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2 kPa; 45° C.)
|
Type
|
CUSTOM
|
Details
|
the residue is then purified by chromatography under an argon pressure of 50 kPa
|
Type
|
WASH
|
Details
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on a column of silica gel (particle size 15-40 μm; diameter 3 cm), eluting with a dichloromethane/methanol mixture (99/1 by volume)
|
Type
|
ADDITION
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Details
|
The fractions containing the expected product
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2 kPa; 50° C.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying (90 Pa; 50° C.), 660 mg of N-(6-chloro-1H-indazol-3-yl)-2-thiophenecarboxamide
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |